molecular formula C19H27ClN2O2 B4630075 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide

1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide

Cat. No.: B4630075
M. Wt: 350.9 g/mol
InChI Key: HDOFVGJFILQEKF-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide involves several steps, starting with the preparation of 2-chlorobenzoyl chloride. This intermediate is typically synthesized by reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine . The resulting 2-chlorobenzoyl chloride is then reacted with N,N-dipropylpiperidine-4-carboxamide under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize costs, such as using high-purity reagents and efficient catalysts .

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide stands out due to its unique chemical structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h5-8,15H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOFVGJFILQEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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